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molecular formula C11H20N2O4 B8689819 1,3-Bis(2-hydroxypropyl)-5,5-dimethyl-2,4-imidazolidinedione CAS No. 29810-24-0

1,3-Bis(2-hydroxypropyl)-5,5-dimethyl-2,4-imidazolidinedione

Cat. No. B8689819
M. Wt: 244.29 g/mol
InChI Key: FQCOFQIGUJZEJO-UHFFFAOYSA-N
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Patent
US04161594

Procedure details

A mixture of 217 g of 5,5-dimethylhydantoin (1.695 mols) 3.61 g of lithium chloride (5 mol per cent) and 560 ml of dimethylformamide is stirred at 50° C. 230 g. of propene oxide (propylene oxide) (3.955 mols) are added dropwise to the clear solution over the course of 4 hours, at 50°-55° C. The reaction is slightly exothermic. After the dropwise addition, the temperature is slowly raised to 90° C. After 5 hours at 90° C. the dimethylformamide is distilled off in a waterpump vacuum and thereafter the product is dried to constant weight at 100° C. and 0.1 mm Hg. 415 g of a pale yellow highly viscous oil (100 % of theory) are obtained. The crude product is distilled at 0.1 to 0.2 mm Hg and 170°-172° C.: 386.0 yield of pure material (93.5 % of theory). On cooling the 1,3-di(β -hydroxy-n-propyl)-5,5-dimethylhydantoin solidifies to give white crystals of melting point 65°-67° C. The elementary analysis shows 11.81 % N (calculated, 11.47 % N), and the molecular weight was determined by vapour pressure osmometry to be 247 (theory 244). The infrared spectrum shows the absence of N--H-- amide frequencies at 3.1 to 3.2 μ and the presence of C--OH frequencies at 2.90 μ.
Quantity
217 g
Type
reactant
Reaction Step One
Quantity
5 mol
Type
reactant
Reaction Step One
Quantity
560 mL
Type
solvent
Reaction Step One
Quantity
3.955 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:9])[NH:6][C:5](=[O:7])[NH:4][C:3]1=[O:8].[Cl-].[Li+].[CH2:12]1[O:15][CH:13]1[CH3:14]>CN(C)C=O>[OH:15][CH:13]([CH3:12])[CH2:14][N:6]1[C:2]([CH3:9])([CH3:1])[C:3](=[O:8])[N:4]([CH2:12][CH:13]([OH:15])[CH3:14])[C:5]1=[O:7] |f:1.2|

Inputs

Step One
Name
Quantity
217 g
Type
reactant
Smiles
CC1(C(NC(N1)=O)=O)C
Name
Quantity
5 mol
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
560 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
3.955 mol
Type
reactant
Smiles
C1C(C)O1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
is stirred at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the dropwise addition
TEMPERATURE
Type
TEMPERATURE
Details
the temperature is slowly raised to 90° C
DISTILLATION
Type
DISTILLATION
Details
After 5 hours at 90° C. the dimethylformamide is distilled off in a waterpump vacuum
Duration
5 h
CUSTOM
Type
CUSTOM
Details
the product is dried to constant weight at 100° C.
CUSTOM
Type
CUSTOM
Details
415 g of a pale yellow highly viscous oil (100 % of theory) are obtained
DISTILLATION
Type
DISTILLATION
Details
The crude product is distilled at 0.1 to 0.2 mm Hg and 170°-172° C.
TEMPERATURE
Type
TEMPERATURE
Details
On cooling the 1,3-di(β -hydroxy-n-propyl)-5,5-dimethylhydantoin
CUSTOM
Type
CUSTOM
Details
to give white crystals of melting point 65°-67° C

Outcomes

Product
Name
Type
Smiles
OC(CN1C(=O)N(C(=O)C1(C)C)CC(C)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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